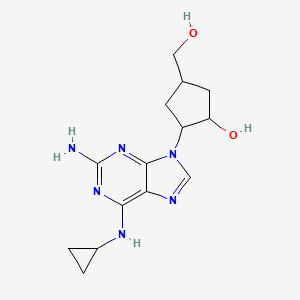
5-fluoro-6-tritio-1H-pyrimidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-fluoro-6-tritio-1H-pyrimidine-2,4-dione: is a fluorinated pyrimidine derivative. This compound is structurally related to pyrimidine, a fundamental component of nucleic acids. The presence of fluorine and tritium atoms in its structure imparts unique chemical and biological properties, making it a subject of interest in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-fluoro-6-tritio-1H-pyrimidine-2,4-dione typically involves the fluorination and tritiation of pyrimidine derivatives. One common method involves the reaction of 5-fluorouracil with tritium gas under specific conditions to introduce the tritium atom at the 6th position. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the selective incorporation of tritium.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures. The process typically includes steps such as purification, crystallization, and characterization to ensure the final product meets the required specifications.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: 5-fluoro-6-tritio-1H-pyrimidine-2,4-dione can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine or tritium atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed:
Oxidation: Formation of oxidized derivatives with altered functional groups.
Reduction: Formation of reduced derivatives with hydrogen atoms replacing fluorine or tritium.
Substitution: Formation of substituted derivatives with new functional groups replacing fluorine or tritium.
Wissenschaftliche Forschungsanwendungen
Chemistry: 5-fluoro-6-tritio-1H-pyrimidine-2,4-dione is used as a precursor in the synthesis of various fluorinated and tritiated compounds. Its unique structure makes it valuable in studying reaction mechanisms and developing new synthetic methodologies.
Biology: In biological research, this compound is used as a radiolabeled tracer to study metabolic pathways and enzyme activities. The presence of tritium allows for sensitive detection and quantification in biological systems.
Medicine: The compound has potential applications in cancer research and treatment. Its structural similarity to nucleic acids allows it to interfere with DNA and RNA synthesis, making it a candidate for anticancer drug development.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in electronics, coatings, and other advanced materials.
Wirkmechanismus
The mechanism of action of 5-fluoro-6-tritio-1H-pyrimidine-2,4-dione involves its incorporation into nucleic acids, where it disrupts normal DNA and RNA synthesis. The fluorine atom enhances its binding affinity to enzymes involved in nucleic acid metabolism, while the tritium atom allows for tracking and quantification in biological systems. The compound primarily targets thymidylate synthase and other enzymes involved in nucleotide synthesis, leading to the inhibition of cell proliferation and induction of cell death.
Vergleich Mit ähnlichen Verbindungen
5-fluorouracil: A widely used anticancer drug with a similar structure but lacking the tritium atom.
5-fluoro-2,4,6(1H,3H,5H)-pyrimidinetrione: Another fluorinated pyrimidine derivative with different functional groups.
5-fluoro-1H-pyrimidine-2,4-dione: A simpler fluorinated pyrimidine compound without tritium.
Uniqueness: The presence of both fluorine and tritium atoms in 5-fluoro-6-tritio-1H-pyrimidine-2,4-dione imparts unique chemical and biological properties. The fluorine atom enhances its reactivity and binding affinity, while the tritium atom allows for radiolabeling and tracking in biological systems. This combination makes it a valuable tool in scientific research and potential therapeutic applications.
Eigenschaften
Molekularformel |
C4H3FN2O2 |
|---|---|
Molekulargewicht |
132.09 g/mol |
IUPAC-Name |
5-fluoro-6-tritio-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C4H3FN2O2/c5-2-1-6-4(9)7-3(2)8/h1H,(H2,6,7,8,9)/i1T |
InChI-Schlüssel |
GHASVSINZRGABV-CNRUNOGKSA-N |
Isomerische SMILES |
[3H]C1=C(C(=O)NC(=O)N1)F |
Kanonische SMILES |
C1=C(C(=O)NC(=O)N1)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



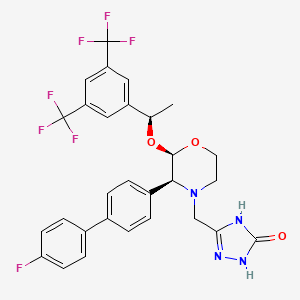
![1-Ethyl-2-[(1-ethylquinolin-1-ium-4-yl)methylidene]quinoline](/img/structure/B13424171.png)
![(1S,2S,4R,8S,9S,11S,12R,13S)-12-fluoro-11-hydroxy-6,6,9,13-tetramethyl-8-[2-(oxan-2-yloxy)acetyl]-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icos-17-en-16-one](/img/structure/B13424172.png)
![(2S)-1-[2-[[(5S,7R)-3-hydroxy-1-adamantyl]imino]acetyl]pyrrolidine-2-carbonitrile](/img/structure/B13424180.png)
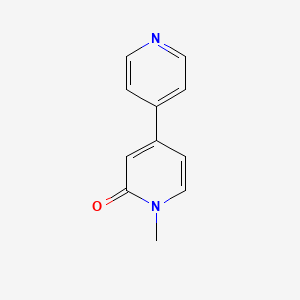
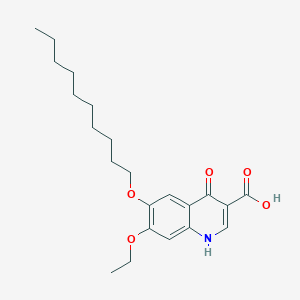


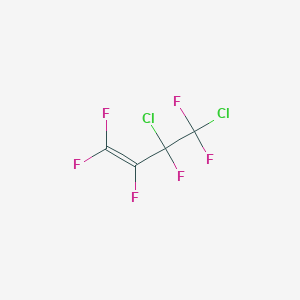
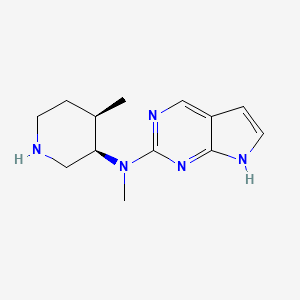
![8-Cyclopentyl-5-methylpyrido[2,3-d]pyrimidine-2,7(1H,8H)-dione](/img/structure/B13424235.png)

